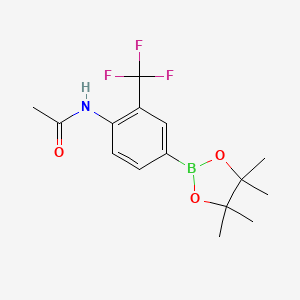

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide

Beschreibung

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide (CAS: 1150271-66-1) is a boronic ester derivative featuring a pinacol-protected boron moiety and a trifluoromethyl-substituted phenylacetamide core. Its molecular formula is C₁₅H₁₉BF₃NO₃, with a molecular weight of 329.12 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronic ester group, particularly in pharmaceutical and materials science research.

Eigenschaften

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BF3NO3/c1-9(21)20-12-7-6-10(8-11(12)15(17,18)19)16-22-13(2,3)14(4,5)23-16/h6-8H,1-5H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTMJYMEGPLBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674910 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-66-1 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a phenylboronic acid derivative and a suitable boronating agent under controlled conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylating reagent, such as trifluoromethyl iodide, in the presence of a catalyst.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to improve the sustainability and scalability of such synthetic processes .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Cross-Coupling Reactions

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide can serve as a reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom allows for the formation of carbon-carbon bonds under mild conditions, facilitating the synthesis of complex organic molecules useful in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The compound's ability to undergo functionalization reactions makes it valuable for synthesizing novel aromatic compounds. This is particularly useful in developing new materials with tailored properties for applications in electronics and photonics .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing boron-containing polymers. These materials can exhibit unique thermal and mechanical properties suitable for high-performance applications such as coatings and composites .

Fluorescent Materials

Research has indicated that boron-containing compounds can be incorporated into fluorescent materials. The unique electronic properties imparted by the dioxaborolane structure may lead to the development of new luminescent materials for use in sensors and display technologies .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug targeting. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)acetamide (CAS: Unspecified)

- Molecular Formula: C₁₅H₁₉BF₃NO₄

- Key Difference : The trifluoromethoxy (-OCF₃) group replaces the trifluoromethyl (-CF₃) group at the 2-position.

- Impact : The electron-withdrawing nature of -OCF₃ may alter reactivity in cross-coupling reactions compared to -CF₃. The increased steric bulk of -OCF₃ could also affect binding in biological applications .

N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 844501-35-5)

- Molecular Formula: C₁₄H₁₉BFNO₃

- Key Difference : A fluorine atom replaces the trifluoromethyl group at the 3-position.

- However, the absence of -CF₃ may decrease metabolic stability in drug candidates .

Positional Isomerism

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]acetamide (CAS: 1374606-49-1)

- Molecular Formula: C₁₅H₁₉BF₃NO₃ (same as target compound).

- Key Difference : The boron group is at the 2-position, and the -CF₃ group is at the 5-position instead of the 2- and 4-positions.

- NMR data (δ 1.34 ppm for pinacol methyl groups) confirms structural distinctions .

Substituent Diversity in Acetamide Derivatives

N-(tert-Butyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1256359-83-7)

- Molecular Formula: C₁₈H₂₈BNO₃

- Key Difference : A tert-butyl group replaces the trifluoromethyl substituent.

- Impact : The bulky tert-butyl group increases hydrophobicity, improving membrane permeability in drug design but may hinder interactions in catalytic systems .

N-(7-Phenylheptyl)-2-(4-boronated phenyl)acetamide (CAS: Unspecified)

- Molecular Formula: C₂₃H₃₃BNO₃

- Key Difference : A long alkyl chain (-C₇H₁₄Ph) replaces the acetamide’s phenyl group.

- Impact : The extended alkyl chain enhances lipophilicity, making this compound suitable for lipid-based formulations. However, synthetic yields are lower (67% vs. 93% for the target compound) due to steric challenges .

Boronic Acid Derivatives

(4-(2-([1,1'-Biphenyl]-4-yl)acetamido)phenyl)boronic Acid (CAS: Unspecified)

- Molecular Formula: C₂₀H₁₈BNO₃

- Key Difference : The pinacol ester is hydrolyzed to a boronic acid (-B(OH)₂).

- Impact : The free boronic acid is more reactive in aqueous Suzuki reactions but less stable during storage. Melting points (>210°C) indicate higher crystallinity compared to the pinacol ester .

Biologische Aktivität

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide, commonly referred to as the compound of interest in this study, exhibits notable biological activities that have garnered attention in medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure features a dioxaborolane moiety which is known for its ability to participate in various chemical reactions. Its molecular formula is , with a molecular weight of approximately 329.12 g/mol. The presence of trifluoromethyl and acetamide groups contributes to its unique reactivity and potential biological applications.

Research indicates that compounds containing dioxaborolane structures often interact with biological targets through mechanisms such as enzyme inhibition and modulation of signaling pathways. Specifically, this compound has been noted for its potential anti-cancer properties by inhibiting key enzymes involved in tumor growth and metastasis.

Antitumor Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : In vitro assays have shown IC50 values ranging from 0.1 µM to 10 µM depending on the cell line tested. Notably, it displayed a potent inhibitory effect on breast cancer cell lines (MDA-MB-231), indicating its potential as an anticancer agent .

- Selectivity : The compound showed a selectivity index favoring cancer cells over normal cells by a factor of approximately 20-fold, which is crucial for minimizing side effects in therapeutic applications .

Enzyme Inhibition

The compound has been identified as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are involved in extracellular matrix remodeling and are often upregulated in cancerous tissues:

| Enzyme Target | Inhibition Activity |

|---|---|

| MMP-2 | Significant |

| MMP-9 | Moderate |

This inhibition suggests that the compound may not only impede cancer cell proliferation but also prevent metastasis by limiting the invasive capabilities of tumors .

Case Studies

Several case studies have highlighted the efficacy of this compound in animal models:

- Mouse Model Study : In a BALB/c nude mouse model injected with MDA-MB-231 cells, treatment with the compound resulted in a marked reduction in tumor size compared to control groups over a treatment period of 30 days .

- Pharmacokinetics : Studies assessing the pharmacokinetic profile revealed favorable absorption and distribution characteristics within biological systems. The compound exhibited a half-life conducive to sustained therapeutic effects.

Q & A

Basic: What synthetic routes are commonly employed for N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide, and how is its structure validated?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where a boronate ester moiety is introduced to an aryl halide precursor. For example, palladium-catalyzed coupling of 4-bromo-2-(trifluoromethyl)phenylacetamide with bis(pinacolato)diboron (B₂Pin₂) under inert conditions is a standard approach . Key characterization methods include:

- ¹³C/¹H NMR : To confirm regioselectivity and boronate ester integration (e.g., 126 MHz ¹³C NMR in CDCl₃ for analogous compounds) .

- X-ray crystallography : For unambiguous structural determination, particularly to resolve steric effects from the tetramethyl dioxaborolane group .

- Mass spectrometry (MS) : To verify molecular weight and purity .

Basic: What experimental parameters are critical for optimizing yield in Suzuki-Miyaura reactions involving this compound?

Answer:

Key parameters include:

- Catalyst-ligand systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with triphenylphosphine ligands enhance boron-aryl coupling efficiency .

- Solvent/base selection : Dimethoxyethane (DME) or THF with K₂CO₃ or Cs₂CO₃ improves solubility and deprotonation .

- Temperature control : Reactions are often conducted at 80–100°C under nitrogen to prevent boronate hydrolysis .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product .

Advanced: How can discrepancies in NMR data for derivatives of this compound be systematically addressed?

Answer:

Contradictions in NMR shifts (e.g., para-substituent effects) may arise due to:

- Dynamic effects : Rotameric equilibria in the acetamide group can split signals; variable-temperature NMR (VT-NMR) resolves this .

- Solvent anisotropy : CDCl₃ vs. DMSO-d₆ alters chemical shifts; consistent solvent use is critical .

- Crystallographic validation : Comparing experimental NMR with X-ray-derived DFT calculations (e.g., Gaussian09) reconciles electronic environments .

Advanced: What mechanistic insights explain the dioxaborolane ring’s reactivity in cross-coupling reactions?

Answer:

The dioxaborolane group acts as a transient directing group in meta-selective C–H borylation. Mechanistically:

- Coordination : The boronate ester binds to Pd or Ir catalysts, directing activation to meta-C–H bonds .

- Ligand effects : Bulky ligands (e.g., 1,2-bis(diphenylphosphino)ethane) prevent ortho/para activation .

- Steric shielding : The tetramethyl groups hinder undesired side reactions, enhancing regioselectivity .

Advanced: How can theoretical frameworks guide catalytic system design for functionalizing this compound?

Answer:

Theoretical models (e.g., DFT calculations ) predict:

- Transition states : Energy barriers for boronate-mediated C–H activation, optimizing catalyst choice .

- Electronic effects : Trifluoromethyl groups withdraw electron density, directing electrophilic substitution .

- Ligand steric maps : Molecular dynamics simulations quantify ligand bulkiness to avoid steric clashes .

Advanced: What strategies mitigate hydrolysis of the dioxaborolane moiety during aqueous-phase applications?

Answer:

- Protecting groups : Use of pinacol ester (as in the compound) reduces water sensitivity vs. boronic acids .

- pH control : Reactions in mildly acidic buffers (pH 5–6) stabilize the boronate .

- Co-solvents : Adding THF or DMF (20–30% v/v) minimizes direct water contact .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Glovebox/N₂ atmosphere : Prevents boronate oxidation .

- PPE : Nitrile gloves and goggles to avoid skin/eye contact with trifluoromethyl groups .

- Waste disposal : Quench boron-containing waste with ethanol/water mixtures to neutralize reactivity .

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties in catalysis?

Answer:

The –CF₃ group:

- Electron-withdrawing effect : Lowers LUMO energy, enhancing electrophilicity at the aryl ring .

- Steric contribution : Its bulkiness directs coupling to less hindered positions (e.g., meta over para) .

- Hydrophobicity : Improves solubility in non-polar solvents, aiding reaction homogeneity .

Advanced: What analytical techniques resolve crystallographic disorder in derivatives of this compound?

Answer:

- High-resolution X-ray diffraction : Resolves overlapping atoms (e.g., methyl groups in dioxaborolane) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions causing disorder .

- Dynamic NMR : Identifies mobile groups (e.g., rotating acetamide) contributing to diffuse scattering .

Basic: How is the compound’s purity assessed, and what impurities are commonly observed?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.